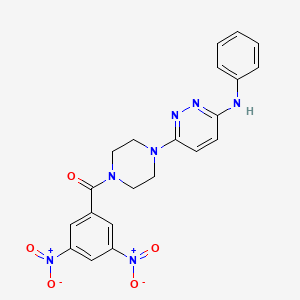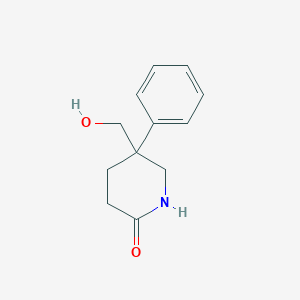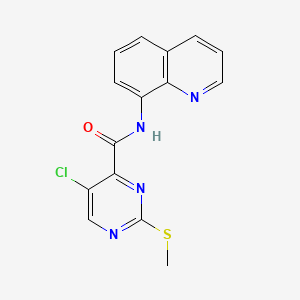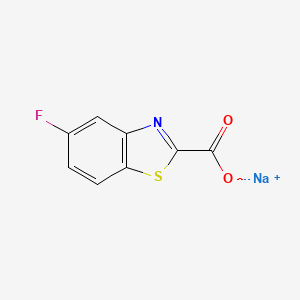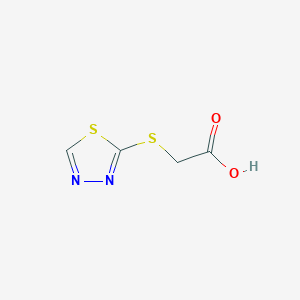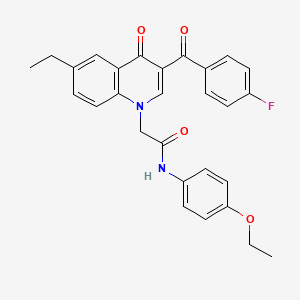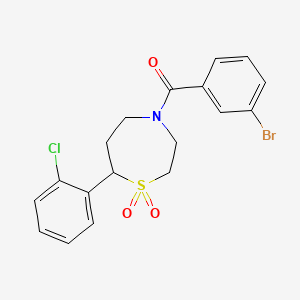
(3-Bromophenyl)(7-(2-chlorophenyl)-1,1-dioxido-1,4-thiazepan-4-yl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound (3-Bromophenyl)(7-(2-chlorophenyl)-1,1-dioxido-1,4-thiazepan-4-yl)methanone, also known as BCPM, is a synthetic compound that has been widely studied for its potential applications in scientific research. BCPM belongs to the class of thiazepan compounds, which have been found to exhibit a range of biological activities, including antitumor, anti-inflammatory, and antimicrobial properties.
詳細な合成法
Design of the Synthesis Pathway
The synthesis pathway for the compound '(3-Bromophenyl)(7-(2-chlorophenyl)-1,1-dioxido-1,4-thiazepan-4-yl)methanone' involves the reaction of 3-bromobenzaldehyde with 2-chlorophenylacetic acid to form the corresponding α,β-unsaturated ketone. This intermediate is then reacted with thiosemicarbazide to form the thiazepine ring. The resulting compound is then oxidized to form the final product.
Starting Materials
3-bromobenzaldehyde, 2-chlorophenylacetic acid, thiosemicarbazide
Reaction
Step 1: 3-bromobenzaldehyde is reacted with 2-chlorophenylacetic acid in the presence of a base such as potassium carbonate to form the corresponding α,β-unsaturated ketone., Step 2: The α,β-unsaturated ketone is then reacted with thiosemicarbazide in the presence of a catalyst such as acetic acid to form the thiazepine ring., Step 3: The resulting compound is then oxidized using an oxidizing agent such as hydrogen peroxide to form the final product, '(3-Bromophenyl)(7-(2-chlorophenyl)-1,1-dioxido-1,4-thiazepan-4-yl)methanone'.
科学的研究の応用
(3-Bromophenyl)(7-(2-chlorophenyl)-1,1-dioxido-1,4-thiazepan-4-yl)methanone has been studied for its potential applications in a variety of scientific research fields, including medicinal chemistry, pharmacology, and biochemistry. One of the most promising applications of (3-Bromophenyl)(7-(2-chlorophenyl)-1,1-dioxido-1,4-thiazepan-4-yl)methanone is in the development of new anticancer drugs. Studies have shown that (3-Bromophenyl)(7-(2-chlorophenyl)-1,1-dioxido-1,4-thiazepan-4-yl)methanone exhibits potent antitumor activity against a range of cancer cell lines, including breast, lung, and colon cancer cells. (3-Bromophenyl)(7-(2-chlorophenyl)-1,1-dioxido-1,4-thiazepan-4-yl)methanone has also been found to have antimicrobial activity against a variety of bacterial and fungal strains, making it a potential candidate for the development of new antibiotics.
作用機序
The mechanism of action of (3-Bromophenyl)(7-(2-chlorophenyl)-1,1-dioxido-1,4-thiazepan-4-yl)methanone is not fully understood, but studies have suggested that it may exert its biological effects through the inhibition of key enzymes and signaling pathways involved in cancer cell growth and proliferation. (3-Bromophenyl)(7-(2-chlorophenyl)-1,1-dioxido-1,4-thiazepan-4-yl)methanone has been found to inhibit the activity of enzymes such as topoisomerase II and protein kinase C, which are known to play important roles in cancer cell survival and proliferation.
生化学的および生理学的効果
Studies have shown that (3-Bromophenyl)(7-(2-chlorophenyl)-1,1-dioxido-1,4-thiazepan-4-yl)methanone has a range of biochemical and physiological effects, including the induction of apoptosis (programmed cell death) in cancer cells, the inhibition of angiogenesis (the formation of new blood vessels), and the suppression of inflammatory responses. (3-Bromophenyl)(7-(2-chlorophenyl)-1,1-dioxido-1,4-thiazepan-4-yl)methanone has also been found to have antioxidant properties, which may contribute to its ability to protect cells from oxidative damage.
実験室実験の利点と制限
One of the main advantages of (3-Bromophenyl)(7-(2-chlorophenyl)-1,1-dioxido-1,4-thiazepan-4-yl)methanone for lab experiments is its high potency and selectivity against cancer cells, which allows for the study of its biological effects at relatively low concentrations. However, (3-Bromophenyl)(7-(2-chlorophenyl)-1,1-dioxido-1,4-thiazepan-4-yl)methanone has also been found to have some limitations, such as its relatively low solubility in water and its potential toxicity to normal cells at high concentrations. These limitations may need to be taken into account when designing experiments using (3-Bromophenyl)(7-(2-chlorophenyl)-1,1-dioxido-1,4-thiazepan-4-yl)methanone.
将来の方向性
There are several future directions for research on (3-Bromophenyl)(7-(2-chlorophenyl)-1,1-dioxido-1,4-thiazepan-4-yl)methanone. One area of interest is the development of new anticancer drugs based on the structure of (3-Bromophenyl)(7-(2-chlorophenyl)-1,1-dioxido-1,4-thiazepan-4-yl)methanone. Researchers may also investigate the potential of (3-Bromophenyl)(7-(2-chlorophenyl)-1,1-dioxido-1,4-thiazepan-4-yl)methanone as an antimicrobial agent, as well as its effects on other biological processes such as wound healing and neuroprotection. Further studies on the mechanism of action of (3-Bromophenyl)(7-(2-chlorophenyl)-1,1-dioxido-1,4-thiazepan-4-yl)methanone may also provide insights into its potential therapeutic applications.
特性
IUPAC Name |
(3-bromophenyl)-[7-(2-chlorophenyl)-1,1-dioxo-1,4-thiazepan-4-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17BrClNO3S/c19-14-5-3-4-13(12-14)18(22)21-9-8-17(25(23,24)11-10-21)15-6-1-2-7-16(15)20/h1-7,12,17H,8-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDVLGJWVMQOYHI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCS(=O)(=O)C1C2=CC=CC=C2Cl)C(=O)C3=CC(=CC=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17BrClNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-Bromophenyl)(7-(2-chlorophenyl)-1,1-dioxido-1,4-thiazepan-4-yl)methanone | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[(4-chlorophenyl)methyl]-2-{[1-ethyl-3-methyl-7-oxo-6-(2-phenylethyl)-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl]sulfanyl}acetamide](/img/structure/B2899197.png)
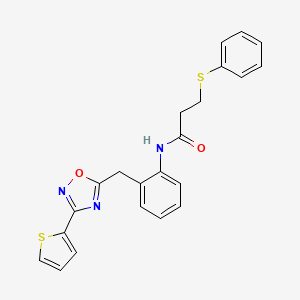
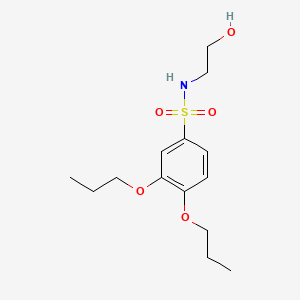
![2-[4-(4-chlorophenyl)-3-oxopyrazin-2-yl]sulfanyl-N-(2-methoxyphenyl)acetamide](/img/structure/B2899204.png)
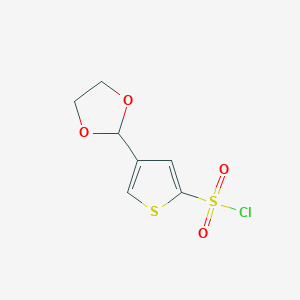
![Tert-butyl 6-azaspiro[2.5]octane-1-carboxylate](/img/structure/B2899206.png)
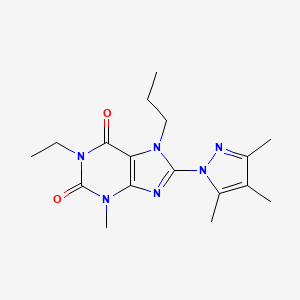
![2-(4-fluorophenyl)-N-[4-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]acetamide](/img/structure/B2899210.png)
